molecular formula C15H13FN4O2 B2427694 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797329-13-5

2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2427694
CAS No.: 1797329-13-5
M. Wt: 300.293
InChI Key: QMRWCNPOAIOPSJ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-10-6-14-17-7-11(8-20(14)19-10)18-15(21)9-22-13-5-3-2-4-12(13)16/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRWCNPOAIOPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative.

    Introduction of the 2-fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate leaving group on the pyrazolo[1,5-a]pyrimidine core.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Use of continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits cell proliferation in various cancer cell lines, including HeLa and A431 cells. The mechanism involves modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK, leading to apoptosis induction.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains. It disrupts cellular processes by targeting essential bacterial enzymes, thereby inhibiting their growth .

Enzyme Inhibition

The compound has shown inhibitory effects on specific enzymes, particularly:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a validated target for malaria treatment, with studies indicating that the compound inhibits DHODH with an IC50 value in the low micromolar range.

Anti-inflammatory Effects

Research indicates that 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide may inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property makes it a candidate for developing anti-inflammatory drugs.

Neuroprotective Potential

Emerging studies suggest neuroprotective effects of this compound, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways is currently under investigation.

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound disrupts bacterial cell membranes and inhibits vital enzymatic functions necessary for bacterial survival .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
  • 2-(2-bromophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
  • 2-(2-iodophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug development and other applications.

Biological Activity

2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14FN3O\text{C}_{14}\text{H}_{14}\text{F}\text{N}_3\text{O}
  • Molecular Weight: 255.25 g/mol
  • CAS Number: Not specified in the search results.

Research indicates that compounds similar to this compound often exhibit biological activity through the inhibition of specific enzymes or pathways involved in cellular metabolism.

  • Enzyme Inhibition:
    • Many pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit kinases, which play critical roles in signaling pathways associated with cancer and inflammation. The fluorine substitution is thought to enhance binding affinity and selectivity towards target enzymes.
  • Antiproliferative Effects:
    • Fluorinated compounds have shown enhanced cytotoxic effects against various cancer cell lines. For instance, studies on fluorinated derivatives suggest they may inhibit glycolysis in cancer cells, a promising mechanism for targeting aggressive tumors like glioblastoma multiforme (GBM) .

Biological Activity Data

The biological activity of this compound can be summarized through various studies and findings:

Activity Effect Reference
Anticancer ActivityInhibits proliferation in GBM cells
Enzyme InhibitionPotential inhibition of hexokinase
CytotoxicityLower IC50 values in hypoxic conditions
Structure-Activity RelationshipEnhanced activity with fluorine substitution

Case Studies

  • Study on Glycolytic Inhibition:
    • A study synthesized halogenated analogs of glucose and evaluated their effects on GBM cells. The findings indicated that these compounds effectively inhibited hexokinase, leading to reduced glycolytic activity and increased cytotoxicity .
  • Toxicological Assessment:
    • Research on related acetamides has highlighted potential hepatotoxic effects at high doses, emphasizing the need for careful evaluation of safety profiles in therapeutic applications .
  • Comparative Analysis with Other Compounds:
    • In comparative studies, fluorinated derivatives consistently demonstrated superior biological activity compared to non-fluorinated counterparts, suggesting that the presence of fluorine significantly enhances therapeutic potential .

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